1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine
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Overview
Description
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a nitrostyrene sulphonyl group and an isopropoxy group
Preparation Methods
The synthesis of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or other nitrating agents.
Sulphonylation: The sulphonyl group can be introduced through sulphonylation reactions, often using sulfonyl chlorides.
Isopropoxylation: The isopropoxy group can be introduced via alkylation reactions using isopropyl halides.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine undergoes various chemical reactions:
Reduction: The nitro group can be selectively reduced to an amino group using catalysts such as copper nanoparticles or nickel-tin alloys
Substitution: The sulphonyl group can participate in substitution reactions, often with nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding ketones or aldehydes.
Common reagents used in these reactions include hydrogen gas, ammonia borane, and various metal catalysts. Major products formed include 4-aminostyrene and other substituted pyrrolidines.
Scientific Research Applications
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The isopropoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine can be compared with other similar compounds:
1-styrenesulphonyl-2-oxo-5-hydroxy pyrrolidines: These compounds have a hydroxyl group instead of an isopropoxy group and may exhibit different reactivity and biological activity.
4-nitro-1,2,3-triazoles: These compounds contain a triazole ring instead of a pyrrolidine ring and have different applications in organic synthesis.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery due to their versatile biological activities.
Properties
CAS No. |
114485-85-7 |
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Molecular Formula |
C15H18N2O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O6S/c1-11(2)23-15-8-7-14(18)16(15)24(21,22)10-9-12-3-5-13(6-4-12)17(19)20/h3-6,9-11,15H,7-8H2,1-2H3/b10-9+ |
InChI Key |
PUJCFQUNEIBKJP-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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